4-(Diethylamino)cyclohexanone
Description
4-(Diethylamino)cyclohexanone (CAS No. 104618-24-8) is a cyclohexanone derivative substituted with a diethylamino group at the 4-position. Its molecular formula is C₁₀H₁₉NO, with an average molecular weight of 169.26 g/mol. Key physicochemical properties include a predicted pKa of 7.36 ± 0.20 and a density of 0.95 ± 0.1 g/cm³ . The diethylamino group imparts electron-donating characteristics, making this compound valuable in organic synthesis, particularly in the development of chromophores for optical materials .
Properties
IUPAC Name |
4-(diethylamino)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-11(4-2)9-5-7-10(12)8-6-9/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWZZXVRVDSDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)cyclohexanone typically involves the condensation of cyclohexanone with diethylamine. This reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylamino)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Diethylamino)cyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)cyclohexanone involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Dimethylamino)cyclohexanone Hydrochloride (CAS 40594-28-3)
- Molecular Formula: C₈H₁₆ClNO
- Molecular Weight : 177.67 g/mol
- Key Differences: The dimethylamino group is smaller than diethylamino, reducing steric hindrance but also decreasing lipophilicity. The hydrochloride salt form enhances water solubility compared to the free base of 4-(diethylamino)cyclohexanone .
4-(Dibenzylamino)cyclohexanone (Compound 9 in )
- Synthesis : Produced via reaction of N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine with HCl.
- Key Differences: The dibenzylamino group introduces significant steric bulk, likely reducing reactivity in nucleophilic reactions but increasing stability. Higher molecular weight (C₂₀H₂₃NO, ~305.4 g/mol) compared to diethylamino derivatives .
4-Hydroxycyclohexanone (CAS 13482-22-9)
- Molecular Formula : C₆H₁₀O₂
- Molecular Weight : 114.14 g/mol
- Key Differences: The hydroxyl group enables hydrogen bonding, increasing polarity and boiling point (256°C) compared to amino-substituted analogues. Lower pKa (~10–12 for hydroxyl vs. ~7.36 for diethylamino) affects protonation states in aqueous solutions .
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₉NO | 169.26 | 7.36 ± 0.20* | 0.95 ± 0.1* | Not reported |
| 4-(Dimethylamino)cyclohexanone HCl | C₈H₁₆ClNO | 177.67 | Not reported | Not reported | Not reported |
| 4-Hydroxycyclohexanone | C₆H₁₀O₂ | 114.14 | ~10–12 | 1.1 | 256 |
Electron-Donating Effects in Chromophores
- This compound derivatives, such as 2,6-bis[4-(diethylamino)benzylidene]cyclohexanone, exhibit strong electron-donating properties, enhancing nonlinear optical (NLO) activity. These compounds are used in two-photon absorption materials .
- In contrast, hydroxyl-substituted cyclohexanones (e.g., 4-hydroxycyclohexanone) are more reactive in oxidation reactions, as seen in enzymatic studies with cyclohexanone monooxygenase .
Biological Activity
4-(Diethylamino)cyclohexanone is a cyclic ketone that has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by the presence of a diethylamino group, exhibits significant interactions with various biological targets, including receptors and enzymes. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₅N₁O. The diethylamino group enhances the compound's lipophilicity and reactivity, which are critical for its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes:
- Receptor Interaction : The diethylamino group allows for effective binding to opioid receptors, contributing to analgesic effects.
- Enzyme Modulation : The compound can alter the activity of various enzymes, leading to metabolic transformations that produce active metabolites capable of exerting biological effects.
Comparative Analysis of Biological Activity
A comparative analysis highlights the biological activity of this compound relative to similar compounds:
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | High | Enzyme interaction, opioid receptor binding |
| 4-(Dimethylamino)-4-phenylcyclohexanone | Moderate | Receptor modulation |
| Cyclohexanone | Low | Minimal interaction |
Case Studies and Research Findings
- Analgesic Properties : Research indicates that derivatives of this compound demonstrate strong efficacy as mu-opioid receptor agonists, comparable to morphine. In preclinical models, these compounds exhibited significant pain relief with fewer side effects than traditional opioids .
- Antimicrobial Activity : Studies have shown that this compound possesses notable antimicrobial properties, effectively inhibiting the growth of various pathogens through enzyme inhibition and receptor interaction .
- Pharmacokinetics : A study evaluating the pharmacokinetic profile of a derivative indicated high clearance rates and moderate half-lives, suggesting the need for further optimization in drug formulation to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
